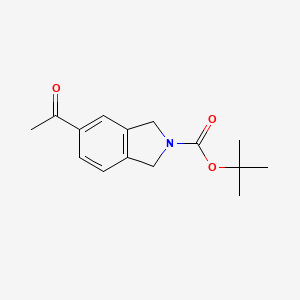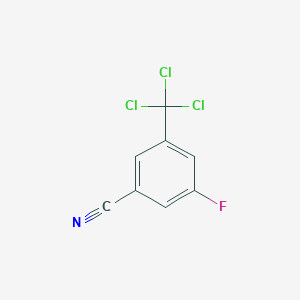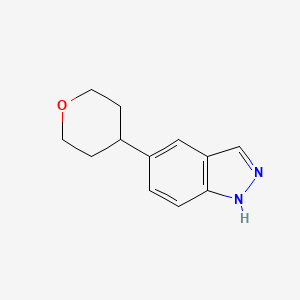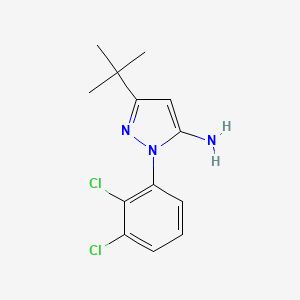
6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline
Descripción general
Descripción
6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline is a brominated and chlorinated quinazoline derivative Quinazolines are a class of heterocyclic aromatic organic compounds with a fused benzene and pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline typically involves multiple steps, starting with the formation of the quinazoline core followed by the introduction of bromine and chlorine atoms. One common approach is the Biltz synthesis , which involves the reaction of o-aminobenzonitrile with an appropriate halogenating agent.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the halogenation reactions.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form bromates.
Reduction: The compound can be reduced to remove halogen atoms.
Substitution: The chlorine and bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Bromates and other oxidized derivatives.
Reduction: Reduced forms of the compound with fewer halogen atoms.
Substitution: Substituted quinazolines with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activity, it is being researched for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, it is used as an intermediate in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline exerts its effects involves its interaction with specific molecular targets. The halogen atoms on the quinazoline ring can form bonds with biological molecules, influencing cellular processes. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
6-Bromo-2-(4-bromophenyl)quinazoline: Similar structure but without the chlorine atom.
4-Chloro-2-(4-bromophenyl)quinazoline: Similar structure but with a different position of the chlorine atom.
2-(4-Bromophenyl)-4-chloroquinazoline: Lacks the bromine atom at the 6-position.
Uniqueness: 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms at specific positions, which can influence its reactivity and biological activity compared to similar compounds.
This compound's diverse applications and unique chemical properties make it a valuable subject of study in various scientific fields. Its potential in drug development and industrial applications highlights the importance of understanding its synthesis, reactions, and mechanisms of action.
Propiedades
IUPAC Name |
6-bromo-2-(4-bromophenyl)-4-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Br2ClN2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(16)7-11(12)13(17)19-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAPNNFLPBCIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696251 | |
| Record name | 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-83-8 | |
| Record name | 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[(2,5-Dihydroxyphenyl)-(3-nitrophenyl)-methyl]-acetamide](/img/structure/B1503925.png)





